(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Catalog No.
S731111
CAS No.
27143-07-3
M.F
C11H13ClN2O3
M. Wt
256.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono...

CAS Number

27143-07-3

Product Name

(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+

InChI Key

ATNPZEGMKLGIFA-GXDHUFHOSA-N

SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl

Use in the Manufacture of Dyes, Pharmaceuticals, and Herbicides

Field: Industrial Chemistry

Application: This compound is used in the synthesis of various products such as dyes, pharmaceuticals, and herbicides .

Results: The outcomes of these processes are the production of various dyes, pharmaceuticals, and herbicides. The effectiveness and yield of these products can depend on several factors, including the purity of the compound and the conditions under which the reactions are carried out.

Use as an Analytical Reagent

Field: Analytical Chemistry

Application: Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate has been used as an analytical reagent for the detection of hydrogen bonds in macromolecules .

Results: The results of these analyses can provide valuable information about the structure and properties of the sample, including the presence and nature of any hydrogen bonds.

Use in Drug Formulation

Field: Pharmaceutical Science

Application: This compound is used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and toxicity study of respective drug formulation .

(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11_{11}H13_{13}ClN2_2O3_3 and a molecular weight of approximately 256.69 g/mol. This compound is characterized by its light yellow to dark yellow solid form and is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals such as apixaban, an anticoagulant medication .

The structure features a chloro group attached to a carbon that is also connected to a hydrazone moiety, which is derived from the reaction of hydrazine with an aldehyde or ketone. The presence of the methoxyphenyl group enhances its chemical properties and biological activity, making it a valuable compound in medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Hydrazone Formation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are often used in further synthetic pathways.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the introduction of various functional groups.
  • Ester Hydrolysis: In aqueous conditions, the ester bond can hydrolyze to yield the corresponding acid and alcohol.

These reactions highlight its versatility as an intermediate in organic synthesis.

The synthesis of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves multiple steps:

  • Preparation of Hydrazone: An initial reaction between p-anisidine and sodium nitrite in acidic conditions leads to the formation of the hydrazone.
  • Esterification: The hydrazone is then reacted with ethyl 2-chloroacetoacetate under controlled conditions, often involving cooling and stirring to facilitate the reaction.
  • Purification: The product is purified through crystallization or filtration methods to obtain the desired compound with high purity .

This multi-step process emphasizes the complexity involved in synthesizing this compound.

(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has several applications:

  • Pharmaceutical Intermediate: It is primarily used as an intermediate in the synthesis of apixaban and potentially other pharmacologically active compounds.
  • Research Tool: In biochemical research, it serves as a reagent for studying hydrazone chemistry and related biological activities.

Its unique structure allows it to be utilized effectively in these contexts.

Interaction studies involving (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate focus on its reactivity and potential interactions with biological targets. While specific interaction studies on this compound are scarce, related compounds have demonstrated interactions with various enzymes and receptors, influencing their pharmacological profiles. The hydrazone linkage may contribute to binding affinity and specificity towards certain biological targets.

Several compounds share structural similarities with (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-chloroacetoacetateContains a chloro group and ester functionalityUsed as a precursor for various pharmaceutical compounds
ApixabanContains a similar hydrazone structureDirectly derived from (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate; known anticoagulant
Hydrazine derivativesFeature hydrazone linkageOften exhibit diverse biological activities

These comparisons illustrate how (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate stands out due to its specific structural components while sharing common functionalities with other compounds.

(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate exhibits distinctive physical characteristics that define its handling and identification properties [1]. The compound manifests as a solid crystalline material under standard laboratory conditions [1] [2]. The appearance is characterized by a light yellow to dark yellow coloration, which can vary depending on purity and crystallization conditions [1] [3]. More specifically, the compound has been described as a pale yellow to brown powder in commercial preparations [3].

The molecular weight of this compound is established at 256.69 grams per mole, with the molecular formula C₁₁H₁₃ClN₂O₃ [1] [4]. The compound maintains its solid form at room temperature, making it suitable for standard laboratory storage and handling procedures [1].

PropertyValueReference
Physical StateSolid [1]
ColorLight yellow to dark yellow [1]
Molecular Weight256.69 g/mol [1] [4]
Molecular FormulaC₁₁H₁₃ClN₂O₃ [1] [4]

Solubility Profile

The solubility characteristics of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate demonstrate selective dissolution properties that are crucial for synthetic applications and purification procedures [1]. The compound exhibits sparingly soluble behavior in chloroform, indicating limited but measurable dissolution in this halogenated solvent [1] [5]. In methanol, the compound shows slightly soluble characteristics, suggesting minimal dissolution capacity in this polar protic solvent [1] [5].

The compound demonstrates solubility in organic solvents, which is consistent with its hydrazone structure and ester functionality [6]. This solubility profile is particularly relevant for synthetic procedures where the compound serves as an intermediate in pharmaceutical synthesis [6]. The presence of the methoxyphenyl group contributes to its organic solvent compatibility while the hydrazono moiety influences its overall dissolution behavior [6].

SolventSolubility ClassificationReference
ChloroformSparingly soluble [1] [5]
MethanolSlightly soluble [1] [5]
Organic solvents (general)Soluble [6]

Z-Configuration Stabilization Mechanisms

The Z-configuration of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is stabilized through specific molecular interactions and geometric constraints inherent to the hydrazono functionality [13]. The planar molecular structure adopts a Z conformation about the carbon-nitrogen double bond, which is the thermodynamically preferred arrangement [13]. This geometric preference results from the minimization of steric interactions and the optimization of electronic conjugation within the molecular framework [13].

The hydrazono group maintains planarity due to conjugation effects that extend through the aromatic methoxyphenyl ring system . This planar arrangement facilitates the Z-configuration by allowing optimal orbital overlap and electron delocalization . The crystalline form demonstrates how this Z-configuration stabilizes the crystal lattice and directly impacts physicochemical properties including solubility and melting point behavior .

Molecular orbital considerations reveal that the Z-isomer benefits from favorable electronic interactions between the chloro substituent and the hydrazono nitrogen, creating a stabilized electronic configuration . The presence of the 4-methoxyphenyl group provides additional conjugative stabilization through its electron-donating properties, further reinforcing the Z-configuration preference .

Stabilization FactorMechanismReference
Planar geometryConjugation and orbital overlap [13]
Electronic interactionsChloro-hydrazono stabilization
Aromatic conjugationMethoxyphenyl electron donation
Crystal lattice effectsZ-configuration preference

Electronic Structure and Bonding

The electronic structure of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate encompasses complex bonding interactions that define its chemical behavior and reactivity patterns . The hydrazono functionality represents a key electronic feature, characterized by the carbon-nitrogen double bond that exhibits partial ionic character due to electronegativity differences . This bonding arrangement creates a delocalized electron system that extends through the aromatic ring system .

The chloro substituent introduces significant electronic effects through its electron-withdrawing properties, which influence the overall electron density distribution within the molecule . The 4-methoxyphenyl group provides electron-donating character through resonance effects, creating a balanced electronic system that contributes to the compound's stability . The ethyl ester functionality adds to the electronic complexity through its carbonyl group, which participates in conjugative interactions with the adjacent hydrazono system .

Computational studies using Density Functional Theory methods have been employed to model the electronic effects of substituents on the hydrazono group, providing insights into the molecular orbital structure and electron distribution patterns . The predicted pKa value of 11.63±0.10 reflects the electronic environment around the hydrazono nitrogen, indicating the compound's behavior in acid-base equilibria [1] [5].

Electronic FeatureCharacteristicReference
Hydrazono C=N bondPartial ionic character
Chloro substituentElectron-withdrawing
Methoxy groupElectron-donating
Predicted pKa11.63±0.10 [1] [5]

Crystallographic Properties

The crystallographic properties of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate reveal important structural information about its solid-state organization and molecular packing arrangements [13] [15]. The molecule demonstrates a planar configuration with minimal deviation from planarity, as evidenced by root-mean-square deviation values reported for similar hydrazono compounds [13]. This planar geometry is maintained throughout the crystal structure and contributes to the overall stability of the crystalline form [13].

Crystal packing is characterized by intermolecular hydrogen bonding interactions that create organized chain structures within the crystal lattice [13] [15]. These hydrogen bonds typically involve the hydrazono nitrogen-hydrogen functionality and carbonyl oxygen atoms from adjacent molecules, forming zigzag chain propagation patterns [13] [15]. The specific hydrogen bonding geometry contributes to the mechanical properties and thermal stability of the crystalline material [15].

The compound's crystallographic behavior follows patterns observed in related hydrazono acetate derivatives, where molecular planarity and hydrogen bonding interactions dominate the crystal packing arrangements [13] [16]. X-ray crystallographic studies of similar compounds have revealed space group characteristics and unit cell parameters that provide insights into the three-dimensional organization of these molecular systems [16].

Crystallographic FeatureDescriptionReference
Molecular geometryPlanar configuration [13]
Hydrogen bondingIntermolecular N-H···O interactions [13] [15]
Crystal packingZigzag chain structures [13] [15]
Structural similarityComparable to related hydrazono compounds [13] [16]

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

256.0614700 g/mol

Monoisotopic Mass

256.0614700 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate

Dates

Modify: 2023-08-15

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